Cekafix

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

A substance’s description typically includes its physical appearance (such as color and state of matter at room temperature) and its intended uses .

Synthesis Analysis

This involves the methods and processes used to create the substance. It can include chemical reactions, catalysts used, reaction conditions, and more .Molecular Structure Analysis

This involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques used can include X-ray crystallography, NMR spectroscopy, and others .Chemical Reactions Analysis

This involves studying how the substance reacts with other chemicals. It can include information on reaction rates, the conditions needed for the reaction, and the products formed .Physical And Chemical Properties Analysis

This includes information such as melting point, boiling point, solubility, chemical stability, and reactivity .Scientific Research Applications

Determination of Cefixime in Pharmaceutical Dosage Forms : A study developed a precise liquid chromatographic method for determining Cefixime in drug formulations, validated for specificity, precision, linearity, accuracy, and other parameters (Şanlı et al., 2011).

Electrochemical Sensor for Cefixime Detection : An electrochemical sensor was constructed using graphene oxide and gold nanowires to measure Cefixime in biological samples like serum and urine, showing potential for fast and convenient detection (Dehghani et al., 2019).

Spectrophotometric Determination in Various Matrices : A study utilized spectrophotometric methods with parallel factor analysis for direct determination of Cefixime in pharmaceuticals, urine, and blood plasma. This method emphasizes the importance of Cefixime's pKa values in its mechanism of activity (Amraei & Niazi, 2018).

Cefixime Antibacterial Activity Review : A review highlighted Cefixime's broad spectrum of antibacterial activity, particularly effective against Enterobacteriaceae and Haemophilus influenzae, while detailing its pharmacokinetic properties and therapeutic potential (Brogden & Campoli-Richards, 1989).

Electrochemical Investigation in Pharmaceuticals and Biology : Another study developed an electrochemical sensor using cetyltrimethylammonium bromide-gold nanoparticles for investigating Cefixime in pharmaceutical formulations and biological fluids, further emphasizing the need for accurate measurement techniques due to its extensive clinical use (Manjunatha & Nayaka, 2019).

Determination of Acid Dissociation Constants : Research focused on determining the pKa values of Cefixime using experimental and computational approaches, underlining the importance of these values for understanding the environmental and biological fate of cephalosporins (Ribeiro & Schmidt, 2017).

Mechanism of Action

- PBPs play a crucial role in cell wall synthesis. By inhibiting these enzymes, cefixime disrupts cell wall homeostasis, leading to impaired cell integrity and eventual bacterial cell death .

- Specifically, cefixime inhibits penicillin-sensitive enzymes responsible for the final 3D structure of the bacterial cell wall. This inhibition disrupts peptidoglycan synthesis, ultimately leading to cell lysis and death .

- Notably, third-generation cephalosporins like cefixime exhibit greater stability against beta-lactamases compared to earlier generations .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Safety and Hazards

Future Directions

Properties

IUPAC Name |

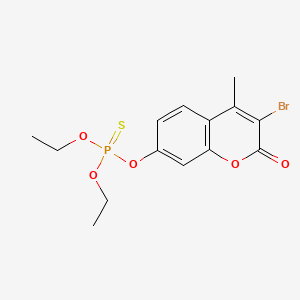

3-bromo-7-diethoxyphosphinothioyloxy-4-methylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrO5PS/c1-4-17-21(22,18-5-2)20-10-6-7-11-9(3)13(15)14(16)19-12(11)8-10/h6-8H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJARRUUHFXDFIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OC1=CC2=C(C=C1)C(=C(C(=O)O2)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrO5PS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101016409 |

Source

|

| Record name | Cekafix | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121227-99-4 |

Source

|

| Record name | Cekafix | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does the active ingredient of Cekafix compare to coumaphos (Perizin) in terms of toxicity to Varroa jacobsoni?

A1: The research indicates that coumaphos is more toxic to Varroa jacobsoni than the active ingredient of this compound. At a given concentration, coumaphos was found to be 1.4 to 2.4 times more active []. This means a lower concentration of coumaphos is required to achieve the same level of mite mortality compared to the active ingredient of this compound.

Q2: Does the developmental stage of Varroa jacobsoni influence the effectiveness of the active ingredient of this compound?

A2: Yes, the research observed significant differences in the susceptibility of Varroa jacobsoni to the active ingredient of this compound at different life stages [, ]. The LC50 values, indicating the concentration required to kill 50% of the mites, varied depending on whether the mites were collected from larvae, nymphs with white eyes, or nymphs with dark eyes. This suggests that the active ingredient of this compound may be more effective against certain developmental stages of the mite.

Q3: Does temperature affect the toxicity of the active ingredient of this compound to Varroa jacobsoni?

A3: Yes, the toxicity of the active ingredient of this compound is significantly influenced by temperature []. The research showed that at 26°C, the toxicity of both the active ingredient of this compound and coumaphos was 1.2-2.7 times lower compared to their toxicity at 32.5°C. This highlights the importance of considering environmental temperature when assessing the efficacy of acaricides like this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-5H-imidazo[4,5-f][1,3]benzothiazole-6-thiol](/img/structure/B571054.png)

![4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B571062.png)

![5-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B571065.png)

![Imidazo[1,2-a]pyrazin-3(7h)-one,6-[4-(dimethylamino)phenyl]-2-[(4-hydroxyphenyl)methyl]-8-(phenylmethyl)-](/img/structure/B571069.png)